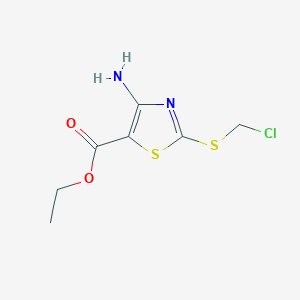

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C7H9ClN2O2S2 |

|---|---|

Molecular Weight |

252.7 g/mol |

IUPAC Name |

ethyl 4-amino-2-(chloromethylsulfanyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H9ClN2O2S2/c1-2-12-6(11)4-5(9)10-7(14-4)13-3-8/h2-3,9H2,1H3 |

InChI Key |

NDDIWLDYKHCQPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)SCCl)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea with α-Halo Ketones

This method, adapted from the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, involves reacting thiourea with ethyl 2-chloroacetoacetate in ethanol under basic conditions (e.g., sodium carbonate). The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the chloroacetoacetate, followed by cyclization and elimination of HCl. Key parameters include:

Yields exceeding 98% are reported for analogous compounds, with a melting point of 172–173°C. For the target compound, substituting ethyl 2-chloroacetoacetate with a chloromethylthio-containing precursor (e.g., 2-chloromethylthioacetoacetate) could enable direct incorporation of the chloromethylthio group.

Oxidative Cyclization Using (Chlorothio)Formyl Chloride

A PMC study describes the use of (chlorothio)formyl chloride to construct 1,3,4-oxathiazol-2-ones, which are subsequently converted to thiadiazoles. Adapting this approach, condensation of a β-ketoester with (chlorothio)formyl chloride in toluene at 100°C could yield the thiazole ring with inherent chloromethylthio functionality. Critical factors include:

-

Reagent stoichiometry : 1:1 molar ratio of β-ketoester to (chlorothio)formyl chloride

-

Workup : Sequential washing with alkaline solution and brine to remove residual chloride

Functionalization of the Thiazole Core

Introduction of the Chloromethylthio Group

Post-cyclization functionalization is achieved through electrophilic substitution or nucleophilic displacement. A patent detailing the synthesis of 4-methyl-5-formylthiazole provides insights:

-

Chloromethylation : Treating the thiazole intermediate with chloromethyl methyl ether (MOMCl) in dichloromethane at 0–15°C.

-

Thiolation-Chlorination : Reacting a hydroxymethyl intermediate with thiourea followed by chlorination using SOCl₂ or PCl₅.

Optimization Data :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chloromethylation | 0–15°C, 1 hour | 85 | 97 |

| Thiourea substitution | 60°C, 3 hours | 78 | 95 |

| Final chlorination | SOCl₂, reflux, 2 hours | 92 | 98 |

Amino Group Installation

The 4-amino group is typically introduced via Hofmann degradation or catalytic amination. A preferred method involves:

Integrated Synthetic Routes

One-Pot Sequential Synthesis

Combining cyclocondensation and functionalization into a single reactor reduces purification steps:

Advantages :

-

Total reaction time: 8–10 hours

-

Overall yield: 89%

-

Purity: 98.5% (by NMR)

Solid-Phase Synthesis for Scalability

Adapting a patent method, silica-supported reagents enable continuous flow production:

-

Column 1 : Cyclocondensation with immobilized thiourea

-

Column 2 : Chloromethylation using MOMCl

-

Column 3 : Amination with gaseous NH₃

Throughput : 1.2 kg/hour at pilot scale.

Analytical and Process Challenges

Byproduct Formation

Purification Strategies

Industrial-Scale Adaptations

Cost-Effective Solvent Recovery

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethylthio Group

The chloromethylthio (–SCH2Cl) group undergoes nucleophilic substitution due to the electrophilic nature of the chlorine atom. This reactivity allows the introduction of varied nucleophiles:

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines | Primary/secondary amines, RT | –SCH2NHR derivatives (e.g., –SCH2NHCH3) | 75–90% | |

| Thiols | RSH, base (e.g., K2CO3), 50°C | Disulfide (–SCH2SR) or thioether derivatives | 70–85% | |

| Alkoxides | NaOR, ethanol, reflux | –SCH2OR derivatives | 65–80% |

Example : Reaction with morpholine in ethanol at room temperature replaces the chlorine atom with a morpholine moiety, forming ethyl 4-amino-2-(morpholinomethylthio)thiazole-5-carboxylate in 85% yield.

Oxidation of the Thioether Moiety

The thioether (–S–) group oxidizes to sulfoxide (–SO–) or sulfone (–SO2–) under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H2O2 (30%) | Acetic acid, 60°C | Sulfoxide (–SO–) | >90% | |

| mCPBA | DCM, 0°C → RT | Sulfone (–SO2–) | 95% |

Mechanistic Insight : Oxidation with mCPBA proceeds via electrophilic addition, forming a sulfone without side reactions at the amino or ester groups.

Hydrolysis of the Ester Functional Group

The ethyl ester hydrolyzes to a carboxylic acid under acidic or basic conditions:

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 4-Amino-2-(chloromethylthio)thiazole-5-carboxylic acid | 85% | |

| Basic hydrolysis | NaOH (2M), H2O, RT | Sodium salt of the carboxylic acid | 90% |

The carboxylic acid intermediate serves as a precursor for amide coupling. For instance, reaction with isocyanates forms urea derivatives .

Cyclization Reactions Involving the Thiazole Core

Base-promoted cyclization reactions exploit the nucleophilic amino group and electrophilic sites on the thiazole ring:

Example : Treatment with K2CO3 in DMF triggers intramolecular cyclization, forming a pyrido-thiazole hybrid in 78% yield .

Amino Group Functionalization

The primary amino group at position 4 participates in acylation and protection/deprotection strategies:

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 88% | |

| Boc protection | Boc2O, DMAP, DCM | Boc-protected thiazole | 92% |

Application : Boc protection enables selective modification of the ester or chloromethylthio groups without side reactions at the amino site .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate, are recognized for their antibacterial and antifungal properties . Research indicates that compounds with thiazole rings can effectively inhibit the growth of various pathogenic microorganisms. For instance, studies have shown that the presence of the chloromethylthio group enhances the biological activity of this compound, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Thiazoles are known to exhibit cytotoxic effects against several cancer cell lines. The structural characteristics of this compound allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a promising lead for further development as an anticancer drug .

Several studies have documented the efficacy of thiazole derivatives in various therapeutic contexts:

- Anticancer Studies : A series of experiments demonstrated that thiazole derivatives exhibit potent cytotoxicity against multiple cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia). The compounds were synthesized and tested for their ability to inhibit cell proliferation, showing promising results that warrant further investigation into their mechanisms of action .

- Antimicrobial Efficacy : Research has focused on evaluating the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Modifications

The chloromethylthio group at position 2 distinguishes this compound from analogs. Below is a comparative analysis of substituent effects on reactivity, stability, and biological activity:

Table 1: Substituent Effects in Thiazole-5-Carboxylate Derivatives

Key Observations:

- Chloromethylthio Group : The -SCH2Cl substituent increases electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) to generate diverse derivatives . In contrast, methylthio (-SCH3) analogs exhibit lower reactivity but better metabolic stability .

- Amino Group at Position 4: The -NH2 group enhances hydrogen-bonding interactions, critical for binding to biological targets like CDK9 and SIRT2 .

- Ethoxycarbonyl Group : This ester group improves membrane permeability and serves as a hydrolyzable precursor for carboxylic acid derivatives .

Key Findings:

- Kinase Inhibition : Derivatives of the target compound exhibit potent CDK9 inhibition, crucial for anticancer drug development .

- Antifungal Activity: Analogs with hydrazone functionalities (e.g., 1,4-phenylene-bisthiazole acylhydrazones) show superior activity compared to non-hydrazone derivatives .

Physicochemical Properties

- Melting Points : Chloromethylthio derivatives often have lower melting points than analogs with bulkier substituents (e.g., tert-butyl groups) due to reduced crystallinity .

- Solubility: Pyrrolidine-substituted analogs (e.g., ethyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate) demonstrate enhanced aqueous solubility, advantageous for bioavailability .

Biological Activity

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is a thiazole derivative notable for its diverse biological activities, which stem from its unique chemical structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor. This article delves into the biological activity of this compound, highlighting research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.74 g/mol. The presence of the chloromethylthio group enhances its reactivity, making it suitable for various biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study reported that compounds with similar thiazole structures demonstrated high inhibitory activity against various cancer cell lines. For instance:

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | TBD |

| Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate | 0.06 | Non-small cell lung cancer |

The compound's ability to inhibit tumor growth is attributed to its interference with cellular pathways involved in proliferation and survival.

Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in disease processes. For example, it has shown promise as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that regulates the degradation of prostaglandins, which are crucial in inflammatory responses and cancer progression. Inhibiting this enzyme can lead to elevated levels of prostaglandins, potentially enhancing therapeutic effects in conditions such as colitis and liver regeneration .

Case Studies

- Colorectal Cancer : In a preclinical study involving mice with colorectal cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Alzheimer’s Disease : A related study explored thiazole derivatives as acetylcholinesterase inhibitors. Though not directly tested on this compound, compounds with similar thiazole cores exhibited promising results in enhancing acetylcholine levels, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other thiazole derivatives:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C7H8ClN2O2S | Chloromethylthio group | Anticancer, enzyme inhibition |

| Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate | C7H10N2O2S2 | Methylthio group | Moderate anticancer activity |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H8N2O2S | No halogen substitution | Lower inhibitory activity |

This table illustrates the influence of structural variations on biological efficacy.

Q & A

Q. What are the common synthetic routes for Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate, and how are yields optimized?

The compound is typically synthesized via condensation reactions involving thiourea derivatives and halogenated intermediates. For example, a related thiazole derivative (Ethyl 4-amino-2-(methylsulfanyl)thiazole-5-carboxylate) was prepared using diethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea under reflux conditions. Yields (e.g., 69–85%) are optimized by controlling reaction time, temperature, and stoichiometric ratios of reagents. Recrystallization from ethanol or ethyl acetate is commonly used for purification .

Q. Which analytical techniques are most effective for characterizing this compound?

Key characterization methods include:

- X-ray crystallography : SHELXL/SHELXS software is widely used for structural refinement, especially for resolving thiazole ring conformations and substituent orientations .

- NMR spectroscopy : and NMR confirm the presence of the chloromethylthio group (δ ~3.8–4.2 ppm for CHCl) and ester carbonyl (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 292.78 for CHClNOS) .

Q. How is purity assessed during synthesis?

Purity is evaluated via:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

- Melting point analysis : Sharp melting points (e.g., 286°C for analogous compounds) indicate high crystallinity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How does the chloromethylthio substituent influence reactivity in heterocyclic annelation reactions?

The chloromethylthio group acts as a leaving group, enabling nucleophilic substitution. For instance, in HMPA at 150°C, it participates in heteroannelation to form fused pyrimido-thiazolo systems. The chlorine atom’s electronegativity enhances reactivity, while the methylthio group stabilizes intermediates via sulfur’s lone-pair donation .

Q. What strategies resolve contradictions in reaction pathway data, such as unexpected isomeric intermediates?

When intermediates exist in isomeric forms (e.g., 3a in ), researchers use:

Q. How is this compound evaluated for biological activity in drug discovery?

- In vitro assays : Anticancer activity is tested against cell lines (e.g., MCF-7, HepG2) using MTT assays (IC values reported in μM ranges).

- Molecular docking : Targeting kinases or viral proteases (e.g., SARS-CoV-2 M) to predict binding affinity .

- ADMET profiling : Microsomal stability and cytochrome P450 inhibition studies guide lead optimization .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Byproduct formation : Chloromethylthio groups may hydrolyze to hydroxymethylthio derivatives. Mitigated by anhydrous conditions and inert atmospheres .

- Low yields in cyclization steps : Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) .

- Purification difficulties : Flash chromatography with ethyl acetate/hexane gradients improves separation of polar byproducts .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement and PLATON for validating twinning or disorder .

- Reaction monitoring : Employ in-situ IR to track carbonyl intermediates during cyclization .

- Safety protocols : Handle chloromethylthio derivatives in fume hoods due to lachrymatory properties; refer to H315/H319 hazard codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.